

Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanone in organic solvents

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Compound of Interest

Compound Name: 1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No.: B1581765

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An In-Depth Technical Guide to the Solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methoxyphenyl)ethanone, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, characterized by a chlorinated and methoxylated phenyl ring attached to an ethanone group, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone**, equipping researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Properties of 1-(5-Chloro-2-methoxyphenyl)ethanone

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

Property	Value	Source
CAS Number	6342-64-9	[1]
Molecular Formula	C ₉ H ₉ ClO ₂	[2]
Molecular Weight	184.62 g/mol	[2]
Topological Polar Surface Area (TPSA)	26.3 Å ²	[2]
Predicted LogP	2.5512	[2]

The presence of a polar carbonyl group and ether linkage, combined with a largely nonpolar aromatic ring and a halogen substituent, results in a molecule of intermediate polarity. The predicted LogP value of 2.5512 suggests a greater affinity for organic phases over aqueous media.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The polarity of a solvent is influenced by the presence of heteroatoms (like oxygen and nitrogen), the overall molecular geometry, and the ability to form hydrogen bonds. [4]

For **1-(5-Chloro-2-methoxyphenyl)ethanone**, its solubility in a given organic solvent will be a function of the interplay between the solute's polarity and that of the solvent. A spectrum of solvents, from non-polar to polar, is typically screened to identify suitable candidates for specific applications.

Solubility Profile in Common Organic Solvents

While specific, quantitative experimental data for the solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone** is not extensively available in the public domain, we can infer its likely solubility based on its structure and the properties of common organic solvents. For a

structurally related compound, 4-Chloro-3-nitroacetophenone, it is reported to be soluble in ethanol and acetone, and practically insoluble in water.[5] Another related compound, 2-Chlorophenyl Acetic Acid, is soluble in most organic solvents.[6]

The following table provides a qualitative prediction of solubility and is intended to guide solvent selection for experimental determination.

Solvent	Polarity Index	Predicted Solubility	Rationale
Hexane	0.1	Sparingly Soluble to Insoluble	Significant polarity mismatch between the non-polar solvent and the more polar solute.
Toluene	2.4	Moderately Soluble	The aromatic nature of toluene can interact favorably with the phenyl ring of the solute.
Diethyl Ether	2.8	Moderately Soluble	Offers a balance of polar and non-polar characteristics.
Dichloromethane	3.1	Soluble	A versatile solvent capable of dissolving a wide range of organic compounds.
Acetone	5.1	Soluble	The polar aprotic nature of acetone should effectively solvate the ketone.
Ethanol	4.3	Soluble	A polar protic solvent that can interact with the polar groups of the solute.
Methanol	5.1	Soluble	Similar to ethanol, its high polarity should facilitate dissolution.
Dimethyl Sulfoxide (DMSO)	7.2	Soluble	A highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Materials and Equipment

- **1-(5-Chloro-2-methoxyphenyl)ethanone** (solid)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Step-by-Step Methodology

- **Preparation of Saturated Solutions (Shake-Flask Method):** The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.^[7] a. Add an excess amount of **1-(5-Chloro-2-methoxyphenyl)ethanone** to a series of vials, each containing a known volume of a different organic solvent. b. Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** a. After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. b. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

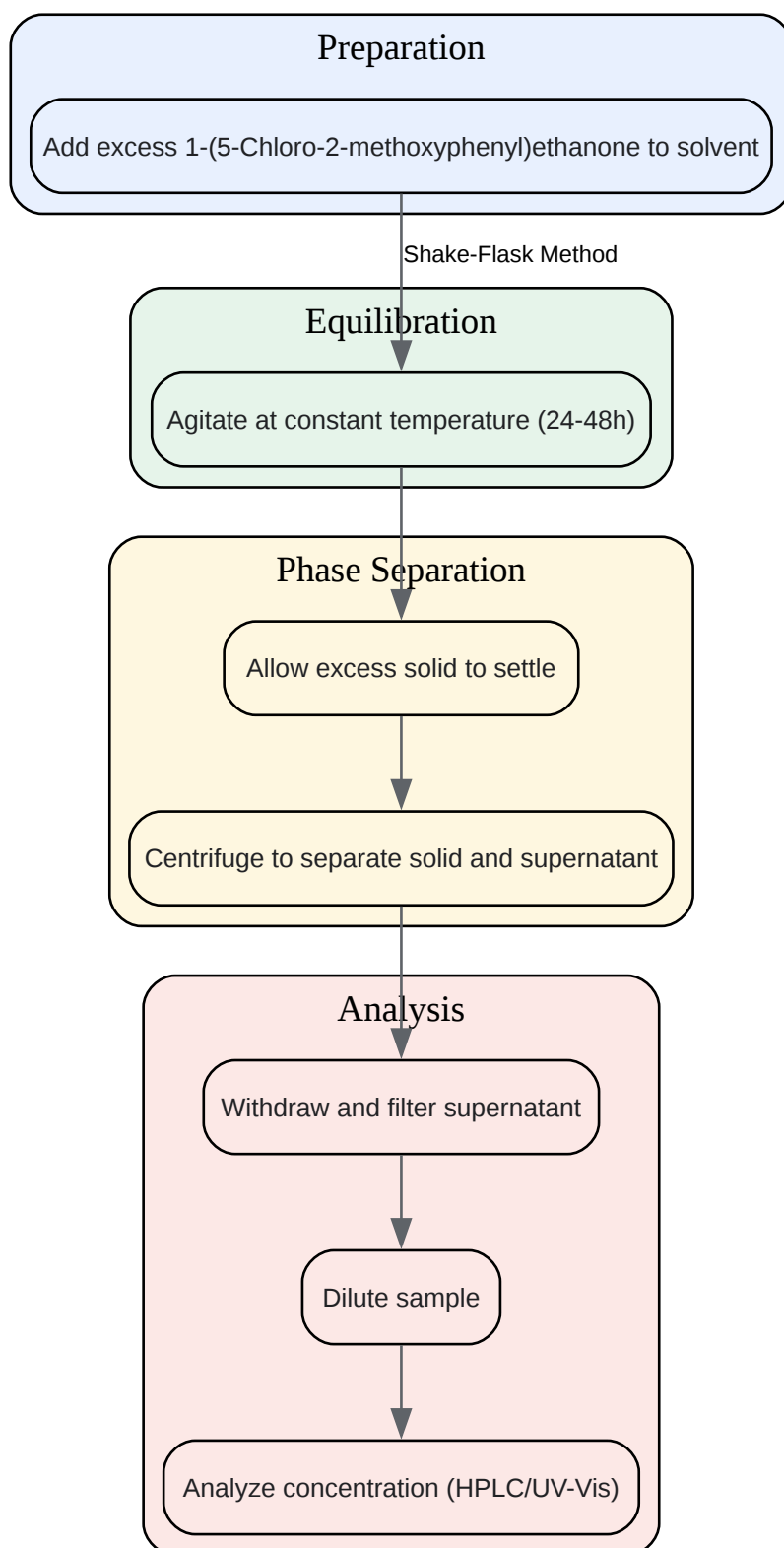
- **Sample Analysis:** a. Carefully withdraw an aliquot of the clear supernatant from each vial. b. Filter the aliquot through a 0.45 μm syringe filter to remove any remaining particulate matter. c. Prepare a series of dilutions of the filtered supernatant with the respective solvent. d. Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.
- **Data Interpretation:** a. The concentration determined in the saturated solution represents the solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone** in that specific solvent at the experimental temperature. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The use of an excess of the solid solute ensures that the resulting solution is truly saturated. The extended equilibration time and constant temperature control are critical for achieving thermodynamic equilibrium, leading to a reproducible and accurate solubility measurement.^[8] The final analytical measurement provides a quantitative endpoint that is directly proportional to the amount of dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

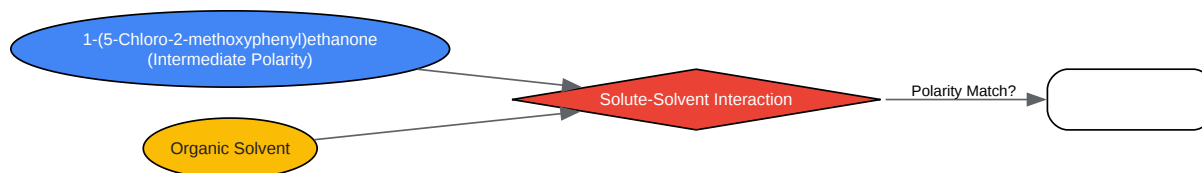


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Caption: Experimental workflow for determining the solubility of **1-(5-Chloro-2-methoxyphenyl)ethanone**.

Logical Relationship between Polarity and Solubility

The relationship between the properties of the solute and solvent dictates the resulting solubility. This can be visualized as a decision-making process.



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Caption: Logical relationship between solute/solvent polarity and solubility outcome.

Conclusion

While direct, published quantitative solubility data for **1-(5-Chloro-2-methoxyphenyl)ethanone** in a wide array of organic solvents is limited, this guide provides a robust framework for researchers to approach its use and characterization. By understanding its physicochemical properties and the fundamental principles of solubility, and by employing the detailed experimental protocol provided, scientists can confidently and accurately determine the solubility of this important chemical intermediate. This foundational data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in the pharmaceutical and chemical industries.

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